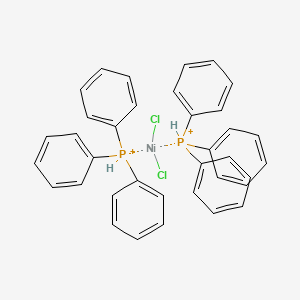
Bis(triphenylphosphine)nickel(II)chloride
描述
Bis(triphenylphosphine)nickel(II)chloride is a coordination compound with the chemical formula NiCl₂[P(C₆H₅)₃]₂. It is known for its deep blue or dark green crystalline appearance and is widely used as a catalyst in organic synthesis . This compound is particularly valuable in various catalytic processes due to its ability to facilitate a range of chemical reactions.
属性
分子式 |
C36H32Cl2NiP2+2 |
|---|---|
分子量 |
656.2 g/mol |
IUPAC 名称 |
dichloronickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI 键 |
ZBRJXVVKPBZPAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
物理描述 |
Solid; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel(II)chloride can be synthesized through the reaction of nickel(II) chloride hexahydrate with triphenylphosphine in an ethanol solution. The reaction typically involves the following steps :
- Dissolve nickel(II) chloride hexahydrate in ethanol.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with ethanol to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Bis(triphenylphosphine)nickel(II)chloride undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: The compound can also be involved in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions[][3].
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Reagents such as Grignard reagents, organolithium compounds, and aryl halides are frequently employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds[3][3].
科学研究应用
Bis(triphenylphosphine)nickel(II)chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings[][4].
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials[][4].
作用机制
The mechanism by which bis(triphenylphosphine)nickel(II)chloride exerts its catalytic effects involves the coordination of the nickel ion in an octahedral geometry. The two chloride ions and two triphenylphosphine ligands form bonds with the nickel ion, creating a stable complex. This structure allows the compound to facilitate various chemical reactions by providing a suitable environment for the reactants to interact .
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(triphenylphosphine)rhodium(I) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Bis(triphenylphosphine)nickel(II)chloride is unique due to its specific coordination geometry and the steric hindrance provided by the triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well[6][6].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


